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molecular formula C14H16N2 B8327404 3-(aminomethyl)-N-benzylaniline

3-(aminomethyl)-N-benzylaniline

Cat. No. B8327404
M. Wt: 212.29 g/mol
InChI Key: PJENAJIIHUDNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

3-Benzylamino-benzonitrile described in Preparation Example 87 (57 mg, 0.27 mmol) was dissolved at 0° C. in tetrahydrofuran (0.5 mL), and lithium aluminum hydride (52 mg, 1.35 mmol) was added. After stirring overnight at room temperature, water (52 μl), an aqueous solution of 5N sodium hydroxide (52 μl) and water (156 μl) were sequentially added at 0° C. The reaction solution was filtered through Celite pad, then, the solvent was evaporated in vacuo, and (3-aminomethyl-phenyl)-benzyl-amine (62 mg, 0.29 mmol) was obtained as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 87
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
52 mg
Type
reactant
Reaction Step Three
Name
Quantity
52 μL
Type
reactant
Reaction Step Four
Quantity
52 μL
Type
reactant
Reaction Step Four
Name
Quantity
156 μL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[C:12]#[N:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:13][CH2:12][C:11]1[CH:10]=[C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:16]=[CH:15][CH:14]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=C(C#N)C=CC1
Step Two
Name
Example 87
Quantity
57 mg
Type
reactant
Smiles
Step Three
Name
Quantity
52 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
52 μL
Type
reactant
Smiles
O
Name
Quantity
52 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
156 μL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C=C(C=CC1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mmol
AMOUNT: MASS 62 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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